![molecular formula C11H12N4 B2528168 1-甲基-1,2,3,4-四氢吡嗪并[2,3-b]喹喔啉 CAS No. 923689-14-9](/img/structure/B2528168.png)

1-甲基-1,2,3,4-四氢吡嗪并[2,3-b]喹喔啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

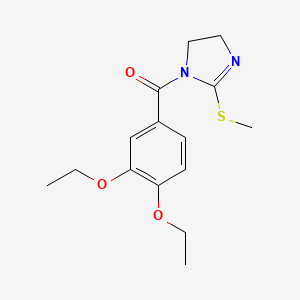

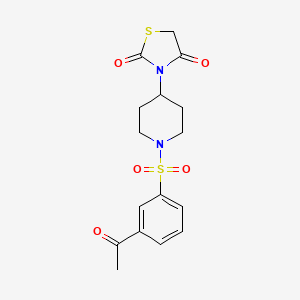

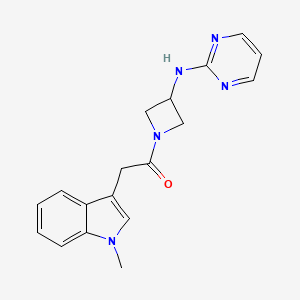

1-Methyl-1,2,3,4-tetrahydropyrazino[2,3-b]quinoxaline is a chemical compound with the molecular formula C11H12N4 . Its average mass is 200.240 Da and its monoisotopic mass is 200.106201 Da .

Molecular Structure Analysis

The molecular structure of 1-Methyl-1,2,3,4-tetrahydropyrazino[2,3-b]quinoxaline consists of 11 carbon atoms, 12 hydrogen atoms, and 4 nitrogen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Methyl-1,2,3,4-tetrahydropyrazino[2,3-b]quinoxaline, such as melting point, boiling point, and density, are not available in the retrieved data .科学研究应用

- Many indolo[2,3-b]-quinoxaline derivatives serve as sensitizers and semiconductors in optoelectronic devices. These compounds exhibit favorable electronic properties, making them suitable for applications in solar cells, organic light-emitting diodes (OLEDs), and photodetectors .

- The indolo[2,3-b]quinoxaline framework contributes to the development of novel materials. Researchers explore its use in designing light-emitting materials, sensors, and other functional materials .

- Antiviral Activity : Some derivatives exhibit antiviral properties, making them potential candidates for drug development .

- Antitumor Activity : Certain indolo[2,3-b]-quinoxalines demonstrate antitumor effects, which could be valuable in cancer therapy .

- Antidiabetic Activity : Researchers have explored the antidiabetic potential of these compounds .

- Condensation Reactions : The most common synthetic route involves condensation reactions between isatin and o-phenylenediamine. Brønsted acids (e.g., acetic, formic, or hydrochloric acid) often serve as catalysts .

- Microwave-Assisted Synthesis : Recent studies propose effective routes using copper-doped CdS nanoparticles or cerium(IV) oxide nanoparticles under microwave irradiation .

- Ru(II)-Catalyzed Tandem Reactions : A 2021 study from India reported tandem ortho-C–H functionalization reactions of 2-arylquinoxalines with sulfonyl azide, leading to biologically active N-substituted 6H-indolo[2,3-b]quinoxalines .

- 1,2,3,4-Tetrahydro-1-methyl-pyrazino[2,3-b]quinoxaline : This compound is closely related and may have distinct applications .

- 1-Methyl-3H,4H,9H-pyrazino[3,4-b]indole : Another heterocyclic derivative with potential uses .

- 1-Methyl-3H,4H,9H-pyrazino[3,4-b]indole-4-one : Yet another related compound .

Optoelectronic Devices and Sensitizers

Materials Science

Biologically Active Compounds

Synthetic Routes

Other Heterocyclic Derivatives

作用机制

未来方向

Quinoxaline derivatives, including 1-Methyl-1,2,3,4-tetrahydropyrazino[2,3-b]quinoxaline, have shown promising results in medicinal chemistry, particularly as antiviral drugs . This suggests a growing interest in the development of compounds bearing a quinoxaline moiety for antiviral treatment . Further investigation into this promising moiety may yield even more encouraging results regarding this scaffold .

属性

IUPAC Name |

4-methyl-2,3-dihydro-1H-pyrazino[2,3-b]quinoxaline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4/c1-15-7-6-12-10-11(15)14-9-5-3-2-4-8(9)13-10/h2-5H,6-7H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRRUUAXFNIYAIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCNC2=NC3=CC=CC=C3N=C21 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methyl-1H,2H,3H,4H-pyrazino[2,3-b]quinoxaline | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,2-Dimethylbutyl)-N-(1H-pyrrolo[2,3-b]pyridin-4-ylmethyl)prop-2-enamide](/img/structure/B2528097.png)

![2-[1-[(4-Bromophenyl)methyl]indol-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone](/img/structure/B2528099.png)

![N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carbothioamide](/img/structure/B2528101.png)

![methyl [3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate](/img/structure/B2528104.png)